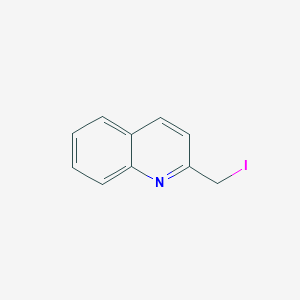

2-(Iodomethyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8IN |

|---|---|

Molecular Weight |

269.08 g/mol |

IUPAC Name |

2-(iodomethyl)quinoline |

InChI |

InChI=1S/C10H8IN/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2 |

InChI Key |

IAWDIURGJOQRIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CI |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iodomethyl Quinoline

Direct Iodomethylation Approaches

Direct methods involve the introduction of an iodomethyl group onto a quinoline (B57606) scaffold in a single conceptual step, often starting from readily available 2-methylquinoline (B7769805) derivatives.

Halogenation of 2-Methylquinoline Derivatives

The direct conversion of 2-methylquinoline to 2-(iodomethyl)quinoline can be accomplished through halogenation reactions. These methods typically involve the use of an iodine source and a reagent to facilitate the reaction at the benzylic position of the methyl group.

One common approach utilizes N-iodosuccinimide (NIS) as the iodinating agent. organic-chemistry.orgscispace.com The reaction is often carried out in the presence of a radical initiator or under photochemical conditions to promote the selective iodination of the methyl group. The mechanism is believed to proceed via a radical pathway. rsc.orgacs.org The reaction of 2-methylquinoline with NIS can be performed in various organic solvents, and the use of a catalyst, such as a Lewis acid, can sometimes enhance the reaction rate and yield. organic-chemistry.org For instance, the combination of molecular iodine and tert-butyl hydroperoxide (TBHP) can generate benzylic iodides from N-heteroaromatic methanes through a radical process. acs.org

Another strategy involves the use of molecular iodine in combination with an oxidizing agent. rsc.org This system can generate the iodinating species in situ, leading to the formation of this compound. The reaction conditions, such as temperature and the choice of oxidant, are crucial for achieving good selectivity and yield.

A summary of representative conditions for the direct iodination of 2-methylquinoline is presented in the table below.

| Reagents | Catalyst/Initiator | Solvent | Yield (%) | Reference |

| N-Iodosuccinimide (NIS) | AIBN (Azobisisobutyronitrile) | CCl4 | Moderate | acs.org |

| I2, TBHP | None | DMSO | Good | acs.org |

| I2, K2S2O8, MnSO4 | None | DCE | Good | rsc.org |

Note: Yields are qualitative and can vary based on specific reaction conditions.

Radical and Transition Metal-Catalyzed Iodination Reactions

Radical-mediated reactions provide a powerful tool for the C(sp³)–H functionalization of 2-methylquinolines. nih.gov These reactions often involve the generation of a radical species that selectively abstracts a hydrogen atom from the methyl group, followed by trapping with an iodine source. For example, the use of iodine in combination with tert-butyl hydroperoxide (TBHP) can facilitate the formation of a benzylic iodide intermediate. acs.org

Transition metal catalysis also offers efficient pathways for the iodination of 2-methylquinoline. researchgate.net Copper catalysts, in particular, have been shown to be effective in promoting the halogenation of 2-methylquinolines. researchgate.net For instance, a one-pot reaction of 2-methylquinolines with CuI and TBHP in acetonitrile (B52724) can produce this compound. researchgate.net Palladium-catalyzed reactions have also been explored for the functionalization of quinoline derivatives, although they are more commonly employed for C-H activation at other positions of the quinoline ring. mdpi.commdpi.com

Indirect Synthetic Pathways

Indirect methods for the synthesis of this compound rely on the conversion of other functional groups at the 2-position of the quinoline ring into an iodomethyl group. These multi-step sequences often provide access to the target compound from a wider range of precursors.

Halogen Exchange Reactions from Other Halomethylquinolines

A widely used indirect method is the Finkelstein reaction, which involves the conversion of an alkyl chloride or bromide to an alkyl iodide. iitk.ac.inorganic-chemistry.org In this context, 2-(chloromethyl)quinoline (B1294453) or 2-(bromomethyl)quinoline (B1281361) can be treated with an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone (B3395972). iitk.ac.inorganic-chemistry.org The reaction proceeds via an SN2 mechanism. iitk.ac.in The choice of the starting halomethylquinoline is often dictated by its availability; 2-(chloromethyl)quinoline can be synthesized from the corresponding alcohol or via radical chlorination of 2-methylquinoline. researchgate.net Similarly, 2-(bromomethyl)quinoline can be prepared through radical bromination of 2-methylquinoline. rsc.org

The efficiency of the Finkelstein reaction is influenced by the solubility of the resulting metal halide byproduct. For instance, the precipitation of sodium chloride or sodium bromide in acetone drives the equilibrium towards the formation of the desired this compound. organic-chemistry.org

| Starting Material | Reagent | Solvent | Product | Reference |

| 2-(Chloromethyl)quinoline | NaI | Acetone | This compound | iitk.ac.inorganic-chemistry.org |

| 2-(Bromomethyl)quinoline | KI | Acetone | This compound | iitk.ac.inorganic-chemistry.org |

Conversion from 2-(Hydroxymethyl)quinoline Precursors

Another important indirect route involves the conversion of 2-(hydroxymethyl)quinoline, also known as 2-quinolinemethanol, into this compound. nih.govcymitquimica.com This transformation can be achieved using various iodinating agents that are capable of converting a primary alcohol into an iodide.

A common method is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂). mdpi.com In this reaction, triphenylphosphine and iodine generate a phosphonium (B103445) iodide species in situ, which then reacts with the alcohol to form an alkoxyphosphonium iodide intermediate. Subsequent nucleophilic attack by the iodide ion displaces the triphenylphosphine oxide, yielding the desired this compound. Imidazole (B134444) is often added to facilitate the reaction. mdpi.com

Alternative reagents for this conversion include phosphorus triiodide (PI₃), which can be generated in situ from phosphorus and iodine, or by using hydriodic acid (HI). However, the Appel reaction conditions are generally milder and more selective.

| Starting Material | Reagents | Solvent | Product | Reference |

| 2-(Hydroxymethyl)quinoline | PPh₃, I₂, Imidazole | Dichloromethane | This compound | mdpi.com |

Reactivity and Mechanistic Investigations of 2 Iodomethyl Quinoline

Nucleophilic Substitution Reactions at the Iodomethyl Group

The primary mode of reactivity for 2-(iodomethyl)quinoline involves the displacement of the iodide ion by a nucleophile. This susceptibility to nucleophilic attack makes it a valuable precursor for the synthesis of a wide range of quinoline (B57606) derivatives.

Formation of Quaternary Quinolinium Salts

This compound readily reacts with various nucleophiles to form quaternary quinolinium salts. nih.govresearchgate.netgoogle.comjustia.comgoogle.com These reactions typically involve the alkylation of tertiary amines or other nitrogen-containing heterocyclic compounds. tu-clausthal.de The resulting quinolinium salts often exhibit interesting biological activities and have applications in materials science. nih.govnih.gov The formation of these salts is a straightforward SN2 reaction where the lone pair of electrons on the nitrogen atom of the nucleophile attacks the electrophilic carbon of the iodomethyl group, displacing the iodide ion. chim.it The reaction can be carried out with various alkylating agents, and the resulting salts can be isolated and characterized using spectroscopic methods. google.com In some instances, the use of iodoalkanes can lead to the formation of a quaternary ammonium (B1175870) salt structure, which can improve the water solubility of the resulting compounds. nih.gov

Table 1: Examples of Quaternary Quinolinium Salt Formation

| Nucleophile | Product | Reference |

| Pyridine | 1-(Quinolin-2-ylmethyl)pyridinium iodide | acs.org |

| Isoquinoline | 2-(Quinolin-2-ylmethyl)isoquinolinium iodide | acs.org |

| Tertiary Amines | N-Alkyl-N-(quinolin-2-ylmethyl)ammonium iodides | tu-clausthal.de |

Reactions with Heteroatom Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur)

Beyond the formation of quaternary ammonium salts, this compound reacts with a variety of other heteroatom nucleophiles. These reactions provide a versatile route for the synthesis of quinoline derivatives with diverse functional groups.

Oxygen Nucleophiles: Reactions with oxygen-based nucleophiles, such as alkoxides or phenoxides, lead to the formation of ethers. These reactions are typically carried out under basic conditions to deprotonate the alcohol or phenol, generating the nucleophilic alkoxide or phenoxide ion.

Nitrogen Nucleophiles: As discussed in the previous section, primary, secondary, and tertiary amines react with this compound to form the corresponding ammonium salts. tu-clausthal.de Additionally, other nitrogen-containing nucleophiles, such as azides, can be used to introduce different functionalities. rsc.org

Sulfur Nucleophiles: Thiolates, generated from thiols under basic conditions, are potent nucleophiles that readily displace the iodide from this compound to form thioethers. sit.edu.cn These reactions are analogous to those with oxygen nucleophiles. In some cases, the reaction of 2-(alkenylsulfanyl)quinolines with iodine can lead to the formation of thiazolo[3,2-a]quinolinium polyiodides through a halocyclization reaction. researchgate.net

Table 2: Reactions of this compound with Heteroatom Nucleophiles

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

| Oxygen | Sodium ethoxide | 2-(Ethoxymethyl)quinoline | nih.govacs.org |

| Nitrogen | Ammonia | 2-(Aminomethyl)quinoline | msu.edu |

| Sulfur | Sodium thiophenoxide | 2-(Phenylthiomethyl)quinoline | sit.edu.cn |

Carbon-Carbon Bond Forming Reactions

This compound is also a valuable substrate for the formation of new carbon-carbon bonds, enabling the extension of the carbon framework at the 2-position of the quinoline ring. These reactions are crucial for the synthesis of more complex molecules.

One common strategy involves the reaction of this compound with soft carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds or other activated methylene (B1212753) compounds. researchgate.net These reactions typically proceed via an SN2 mechanism. For instance, the reaction with diethyl malonate in the presence of a base would yield diethyl 2-(quinolin-2-ylmethyl)malonate.

Another approach involves the use of organometallic reagents. However, due to the high reactivity of many organometallic compounds, careful selection of reagents and reaction conditions is necessary to avoid side reactions.

Oxidative Transformations and Functional Group Interconversions

The iodomethyl group of this compound can be oxidized to afford valuable carbonyl compounds, providing a synthetic entry to quinoline-2-carbaldehydes and their derivatives.

Oxidation to 2-Formylquinoline Derivatives

The oxidation of this compound to 2-formylquinoline is a key transformation in quinoline chemistry. Several methods have been developed to achieve this conversion.

Kornblum Oxidation: The Kornblum oxidation is a well-established method for converting primary halides to aldehydes. wikipedia.orgsynarchive.com This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant. nih.gov The mechanism involves the initial formation of an alkoxysulfonium salt by the reaction of the alkyl halide with DMSO. Subsequent treatment with a base, such as triethylamine, promotes an elimination reaction to yield the aldehyde. wikipedia.org In some cases, the reaction can be mediated by iodine in DMSO at elevated temperatures. google.com The reaction of 2-methylquinoline (B7769805) with iodine in DMSO can proceed through the intermediate this compound, which is then oxidized to 2-formylquinoline. google.comresearchgate.net

Sommelet Reaction: The Sommelet reaction provides an alternative route for the oxidation of benzyl (B1604629) halides to aldehydes. wikipedia.orgresearchgate.net The reaction involves the formation of a quaternary ammonium salt by reacting the halide with hexamethylenetetramine (urotropine). wikipedia.orgjsynthchem.com Hydrolysis of this salt then furnishes the corresponding aldehyde. wikipedia.org This method can be applied to heterocyclic methyl halides analogous to benzyl halides.

Table 3: Comparison of Oxidation Methods for this compound

| Reaction Name | Reagents | Key Features | Reference |

| Kornblum Oxidation | DMSO, base (e.g., triethylamine) | Utilizes DMSO as the oxidant; proceeds via an alkoxysulfonium salt intermediate. | wikipedia.orgsynarchive.comnih.gov |

| Sommelet Reaction | Hexamethylenetetramine, water | Involves the formation and hydrolysis of a quaternary ammonium salt. | wikipedia.orgresearchgate.net |

Other Oxidative Pathways

While the oxidation to 2-formylquinoline is the most common oxidative transformation, other pathways may be accessible depending on the reaction conditions and the oxidizing agent employed. For instance, stronger oxidizing agents could potentially lead to the formation of quinoline-2-carboxylic acid. However, controlling the oxidation to selectively yield the carboxylic acid from the iodomethyl group without affecting the quinoline ring can be challenging. youtube.com Further research may uncover more selective and efficient methods for other oxidative functional group interconversions starting from this compound.

Cyclization and Annulation Reactions

The ability of this compound and its derivatives to undergo cyclization and annulation reactions is a cornerstone of its synthetic utility, providing pathways to various fused heterocyclic structures. These reactions can proceed through either intramolecular or intermolecular pathways.

Intramolecular cyclization of derivatives formed from this compound is a powerful strategy for constructing fused polycyclic systems containing the quinoline moiety. The iodomethyl group serves as a reactive electrophilic handle or a precursor to other functionalities that subsequently participate in ring-forming reactions.

A significant application is in the synthesis of imidazo[1,5-a]quinolines. In an iodine-mediated decarboxylative cyclization, 2-methylquinolines react with α-amino acids to form these fused heterocycles. nih.govrsc.org Mechanistic studies indicate that this compound is a key intermediate, formed in situ from the reaction of 2-methylquinoline with molecular iodine. nih.govrsc.org This intermediate is then proposed to be oxidized to quinoline-2-carbaldehyde, which condenses with the amino acid. The resulting imine undergoes a series of steps including N-iodination, decarboxylation, and finally, an intramolecular nucleophilic attack to yield the imidazo[1,5-a]quinoline (B8571028) product. rsc.org A control experiment employing pre-formed this compound confirmed its role as a productive intermediate in the reaction cascade. nih.gov

Table 1: Synthesis of Imidazo[1,5-a]quinolines via Decarboxylative Cyclization This table presents selected examples from the reaction of various 2-methylquinolines and α-amino acids, a process in which this compound is a key intermediate.

| Entry | 2-Methylquinoline Substrate | Amino Acid | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Methylquinoline | Valine | 1-Isopropylimidazo[1,5-a]quinoline | 72 |

| 2 | 6-Bromo-2-methylquinoline | Valine | 7-Bromo-1-isopropylimidazo[1,5-a]quinoline | 70 |

| 3 | 6-Chloro-2-methylquinoline | Valine | 7-Chloro-1-isopropylimidazo[1,5-a]quinoline | 65 |

| 4 | 2,6-Dimethylquinoline | Phenylalanine | 7-Methyl-1-phenylimidazo[1,5-a]quinoline | 62 |

| 5 | 2-Methylquinoline | Leucine | 1-Isobutylimidazo[1,5-a]quinoline | 70 |

Data sourced from a study on iodine-mediated decarboxylative cyclization. rsc.org

The iodomethyl group is also implicated in the cyclization of sulfur-containing quinoline derivatives. The reaction of 2-(allylsulfanyl)quinoline with iodine results in an electrophilic intramolecular cyclization to produce 1-iodomethyl-1,2-dihydro nih.govresearchgate.netthiazolo[3,2-a]quinolinium polyiodides. researchgate.netbiointerfaceresearch.com In this transformation, the iodine attacks the allyl double bond, and the neighboring sulfur atom acts as a nucleophile, leading to the formation of the fused thiazolo-quinolinium ring system with the iodomethyl group appended to the newly formed stereocenter. researchgate.netbiointerfaceresearch.com Similarly, 2-(allylamino)quinoline derivatives react with iodine to afford 1-iodomethyl-1,2-dihydroimidazo[1,2-a]quinoline products, demonstrating the generality of this cyclization strategy for forming five-membered heterocyclic rings fused to the quinoline core. biointerfaceresearch.com

While direct intermolecular cycloaddition involving the iodomethyl group is not extensively documented, this compound is an excellent precursor for generating reactive intermediates that readily participate in such reactions. Specifically, it can be used to synthesize quinolinium salts, which upon deprotonation, form quinolinium ylides. These ylides act as 1,3-dipoles in formal [3+2] cycloaddition reactions. beilstein-journals.org

The general strategy involves the N-alkylation of a suitable nucleophile with this compound or, more commonly, the reaction of quinoline itself with an α-halo ketone or ester to form a quinolinium salt. beilstein-journals.orgresearchgate.net Deprotonation of the carbon adjacent to the quinolinium nitrogen generates a stabilized azomethine ylide. beilstein-journals.org These ylides undergo efficient [3+2] cycloaddition with various dipolarophiles, such as electron-deficient alkenes and alkynes, to produce pyrrolo[1,2-a]quinoline (B3350903) derivatives. beilstein-journals.orgresearchgate.netsioc-journal.cn For instance, quinolinium ylides generated from N-phenacylquinolinium bromide react with dipolarophiles to yield highly functionalized dihydropyrrolo[1,2-a]quinolines. sioc-journal.cn These reactions often proceed with high regio- and stereoselectivity, providing rapid access to complex tricyclic frameworks. beilstein-journals.org

Cross-Coupling Reactions Involving the Iodomethyl Moiety

The carbon(sp³)-iodine bond in this compound is, in principle, susceptible to transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation. researchgate.netresearchgate.net However, the application of this specific substrate in well-known cross-coupling methodologies like Suzuki, Sonogashira, or Heck reactions is not widely reported in the surveyed literature. This is likely due to the presence of other potentially more reactive sites on the quinoline scaffold, particularly C(sp²)-halogen bonds.

For example, in substrates like 2-chloro-3-(chloromethyl)quinoline, palladium-catalyzed Sonogashira coupling occurs selectively at the C2-chloro position, leaving the chloromethyl group intact. irantypist.com Similarly, studies on dihaloquinolines, such as 2-bromo-4-iodo-quinoline, show that Sonogashira coupling proceeds preferentially at the more reactive C-I bond on the aromatic ring. libretexts.org These findings suggest that for a hypothetical 2-(iodomethyl)-X-halo-quinoline, cross-coupling would likely occur at the C(sp²)-X bond before the C(sp³)-I bond under typical palladium catalysis conditions.

Despite the lack of specific examples for this compound, the cross-coupling of unactivated alkyl halides is a well-established field. researchgate.netresearchgate.net The development of specialized ligands and catalytic systems for Ni and Pd has enabled the coupling of C(sp³)-halides with a variety of organometallic reagents. researchgate.netsemanticscholar.org Therefore, it is plausible that under carefully optimized, copper- or iron-catalyzed conditions, or with bespoke palladium systems designed for alkyl halides, the 2-(quinolylmethyl) moiety could be successfully coupled with organoboron, organozinc, or organotin reagents.

Radical-Mediated Transformations

The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage upon exposure to heat, light, or a single-electron transfer agent, making this compound a suitable precursor for the 2-(quinolylmethyl) radical. This radical intermediate can engage in a variety of synthetic transformations. researchgate.net

One major class of such reactions is Atom Transfer Radical Addition (ATRA) and Cyclization (ATRC). researchgate.netmdpi.com In a typical ATRA process, a transition metal complex (often copper- or ruthenium-based) facilitates the transfer of the iodine atom from this compound to generate the 2-(quinolylmethyl) radical. researchgate.net This radical can then add to an alkene, forming a new C-C bond and a new radical species, which is subsequently trapped by the halogen from the oxidized metal complex to complete the catalytic cycle. researchgate.netmdpi.com

While direct ATRC reactions starting from an unsaturated derivative of this compound are not explicitly detailed, radical cyclizations of related quinoline systems highlight the feasibility of this approach. For instance, the tributyltin hydride (TBTH) and AIBN-mediated radical cyclization of 3-(2-bromobenzoyl)-2-methylthioquinoline derivatives proceeds through an initially formed aryl radical, which undergoes translocation and cyclization to afford benzothiopyrano[2,3-b]quinolines. nih.gov This demonstrates the utility of radical cyclization strategies in constructing complex fused quinoline systems.

Furthermore, this compound can be an intermediate in reactions proceeding through radical pathways. In certain electrochemical syntheses of fused N-heterocycles, 2-methylquinoline is oxidized at the anode in the presence of iodide to form this compound, which then reacts further in a cascade that may involve radical species. rsc.org Photochemical methods, which can efficiently generate radicals from alkyl iodides, also represent a promising avenue for initiating transformations with this compound. organic-chemistry.org

Advanced Applications of 2 Iodomethyl Quinoline As a Chemical Building Block

Construction of Complex Quinoline-Based Architectures

The reactive nature of the iodomethyl group makes 2-(iodomethyl)quinoline an ideal starting point for synthesizing intricate quinoline-containing molecules, including polycyclic and spirocyclic systems, and for the modular assembly of diverse derivatives.

The construction of fused heterocyclic systems is a key area where this compound demonstrates its utility. It can act as a crucial intermediate in cascade reactions that build additional rings onto the quinoline (B57606) framework.

A notable example is the synthesis of imidazo[1,5-a]quinolines, a class of polycyclic nitrogen-containing heterocycles. In a metal-free, iodine-mediated reaction, 2-methylquinoline (B7769805) can be converted in situ to this compound. rsc.org This intermediate is not isolated but is further oxidized under the reaction conditions to quinoline-2-carbaldehyde. The aldehyde then undergoes a decarboxylative cyclization with an amino acid, such as valine, to yield the final polycyclic product, 1-isopropylimidazo[1,5-a]quinoline. rsc.org Control experiments confirmed that this compound is a key intermediate in this pathway; when used as the starting material, it efficiently converts to the aldehyde, which drives the subsequent cyclization. rsc.org This transformation showcases a pathway from a simple substituted quinoline to a complex, fused polycyclic system where the iodomethyl derivative is the pivotal, albeit transient, species.

Further evidence of its role in forming complex scaffolds is found in the synthesis of pyrrolo[2,1-a]isoindol-5(9bH)-one derivatives. Specific synthetic procedures, such as carbohalogenation, have utilized iodomethyl precursors to construct these elaborate polycyclic structures. scholaris.ca

Modular synthesis, which allows for the systematic assembly of a library of compounds from common building blocks, is well-served by reactive intermediates like this compound and its halogenated analogs. The predictable reactivity of the halomethyl group enables its replacement with various nucleophiles, leading to diverse molecular structures.

The transformation of this compound into quinoline-2-carbaldehyde is itself a demonstration of modularity, as the resulting aldehyde is a versatile platform for further diversification. rsc.org For instance, its reaction with different amino acids provides a straightforward route to a range of substituted imidazo[1,5-a]quinolines. rsc.org

The synthetic power of the halomethyl-quinoline scaffold is further illustrated by work using the closely related compound, ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate. This di-halogenated building block was employed in a one-pot, two-step reaction sequence to generate a novel series of 2,4-bis((E)-styryl)quinoline-3-carboxylates. rsc.org The process involves a sequential Arbuzov reaction with triethyl phosphite (B83602) followed by a Horner–Wadsworth–Emmons (HWE) olefination with various aldehydes. rsc.org This strategy highlights how the reactive halomethyl groups at the 2- and 4-positions serve as handles for extending the quinoline core, allowing for the introduction of diverse styryl moieties in a modular fashion. rsc.org

| Starting Material | Reagents | Product Type | Research Finding |

| 2-Methylquinoline | I₂, TBHP, Valine | Imidazo[1,5-a]quinolines | This compound is formed as a key intermediate which is then oxidized and cyclized to form a polycyclic system. rsc.org |

| Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate | 1) Triethyl phosphite 2) Aldehydes | 2,4-bis((E)-styryl)quinoline-3-carboxylates | The halomethyl groups serve as reactive sites for a sequential Arbuzov/HWE reaction, enabling modular synthesis of complex vinyl-substituted quinolines. rsc.org |

Precursor in Material Science Chemistry

Beyond its use in creating complex organic molecules, this compound and its analogs are valuable precursors for functional materials, particularly as a source for ligands in coordination chemistry and as components in advanced organic materials. solubilityofthings.com

The ability of this compound to alkylate nitrogen, sulfur, and other nucleophilic atoms makes it a powerful tool for designing bespoke ligands for metal complexes. These ligands often combine the well-known coordinating ability of the quinoline nitrogen with other donor atoms to create chelating environments for metal ions. researchgate.netnih.gov

One direct application involves the synthesis of ligands for luminescent metal clusters. Researchers have used 2-(chloromethyl)quinoline (B1294453) hydrochloride as a key reagent in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. rsc.org In this synthesis, the chloromethylquinoline is reacted with sodium azide, an alkyne, and a copper(I) catalyst to form a hybrid 1,2,3-triazole-containing ligand (L3). This ligand, featuring both quinoline and triazole coordinating units, was subsequently used to assemble novel copper(I) iodide cluster complexes with interesting photoluminescent properties. rsc.org

Another sophisticated application is in the synthesis of N-heterocyclic carbene (NHC) ligands, which are pivotal in modern catalysis. A quinoline-functionalized NHC-palladium complex was prepared by first reacting 2-(chloromethyl)quinoline with 1-mesitylimidazole. snnu.edu.cn This nucleophilic substitution reaction tethers the quinoline unit to the imidazole (B134444) ring via a methylene (B1212753) bridge. The resulting imidazolium (B1220033) salt is a precursor to the NHC ligand, which is then used to form stable palladium complexes. In these complexes, the quinoline nitrogen can potentially coordinate to the metal center, creating a pincer-type ligand environment. snnu.edu.cn

| Precursor | Reaction Type | Ligand/Complex Type | Application/Finding |

| 2-(Chloromethyl)quinoline HCl | CuAAC "Click" Reaction | Hybrid quinoline-triazole ligand | Synthesis of luminescent copper(I) iodide cluster complexes. rsc.org |

| 2-(Chloromethyl)quinoline | Nucleophilic Substitution | Quinoline-functionalized N-Heterocyclic Carbene (NHC) | Formation of palladium complexes for potential use in catalysis. snnu.edu.cn |

The incorporation of the quinoline scaffold into larger molecules can imbue them with desirable electronic and photophysical properties. mdpi.com this compound serves as a reactive precursor to integrate this useful chromophore into functional organic materials.

The aforementioned copper(I) iodide complexes built with ligands derived from 2-(chloromethyl)quinoline are a prime example. These materials are noted for their strong photoluminescence, a property essential for applications in sensing, lighting (OLEDs), and bio-imaging. rsc.org The synthesis demonstrates a clear path from a simple halomethylquinoline precursor to a functional inorganic-organic hybrid material.

General studies have identified compounds like 2-(chloromethyl)quinoline as important building blocks for the synthesis of advanced materials and functionalized polymers. solubilityofthings.com The reactivity of the halomethyl group allows it to be grafted onto polymer backbones or used as an initiator for polymerization reactions, thereby incorporating the unique properties of the quinoline heterocycle into new material systems.

Spectroscopic and Analytical Characterization Techniques for 2 Iodomethyl Quinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(Iodomethyl)quinoline and its derivatives, providing precise information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy is instrumental in defining the substitution pattern of the quinoline (B57606) ring and confirming the presence of the iodomethyl group. The aromatic protons of the quinoline core typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. uncw.edu The exact chemical shifts and coupling constants are influenced by the electronic effects of substituents on the ring. For the this compound core, the proton at position 3 (H3) and the protons on the benzo-fused ring (H5, H6, H7, H8) exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with adjacent protons. The methylene (B1212753) protons of the -CH₂I group are expected to appear as a singlet further upfield, typically in the range of δ 4.0-5.0 ppm, with the deshielding effect of the adjacent iodine atom influencing its precise chemical shift.

¹³C NMR Spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The quinoline ring system displays a set of signals in the aromatic region (typically δ 120-160 ppm). The carbon atom attached to the nitrogen (C2) and the quaternary carbons (C4, C8a, C4a) often show distinct chemical shifts. The carbon of the iodomethyl group (-CH₂I) is expected to resonate at a significantly higher field (lower ppm value) compared to the aromatic carbons, generally in the range of δ 5-15 ppm, due to the heavy atom effect of iodine. Computational methods, such as those determined at the GIAO HF/6-31++G(d,p) level of theory, can be used to predict and help interpret the experimental chemical shifts of quinoline derivatives. tsijournals.com

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Quinoline Derivatives.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Quinolin-2(1H)-one | DMSO-d6 | 11.87 (s, 1H), 7.89 (d, J = 9.5 Hz, 1H), 7.63 (d, J = 7.7 Hz, 1H), 7.48 (t, J = 7.7 Hz, 1H), 7.34 (d, J = 8.2 Hz, 1H), 7.15 (t, J = 7.5 Hz, 1H), 6.52 (d, J = 9.5 Hz, 1H) | 162.45, 140.87, 139.25, 130.85, 128.32, 122.31, 122.09, 119.65, 115.70 |

| 4-methylquinolin-2(1H)-one | Chloroform-d | 12.88 (s, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.50 (d, J = 6.0 Hz, 2H), 7.31 – 7.15 (m, 1H), 6.61 (s, 1H), 2.52 (s, 3H) | 164.56, 149.34, 138.29, 130.50, 124.35, 122.49, 120.43, 116.74, 19.19 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives.

Mass Spectrometry (MS) , typically using electron ionization (EI), provides information about the molecular weight through the observation of the molecular ion peak (M⁺•). The fragmentation pattern observed in the mass spectrum can offer valuable structural clues. For quinoline derivatives, a common fragmentation pathway involves the loss of HCN from the molecular ion. chempap.orgrsc.org In the case of this compound, characteristic fragments would likely include the loss of an iodine radical (•I) or the entire iodomethyl group (•CH₂I), leading to significant peaks in the spectrum.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. This is particularly useful for confirming the presence of iodine and distinguishing between compounds with similar nominal masses. Techniques like electrospray ionization (ESI) are often used in HRMS to generate protonated molecules [M+H]⁺. rsc.orgnih.gov For instance, the calculated m/z for the protonated molecule of a related compound, 3-(4-iodobenzyl)-2-phenylquinoline (C₂₂H₁₆NI), is 422.0400, which would be experimentally verified by HRMS.

Interactive Data Table: Representative HRMS Data for a Quinoline Derivative.

| Compound | Ionization | Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ |

| Quinolin-2(1H)-one | ESI | C₉H₇NO | 146.0600 | 146.0623 rsc.org |

| 8-(p-tolyl)quinolin-2(1H)-one | ESI | C₁₆H₁₃NO | 236.1070 | 236.1052 rsc.org |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to gain insight into its molecular structure. These two techniques are complementary, as the selection rules for a vibrational mode to be IR- or Raman-active are different.

Interactive Data Table: Characteristic IR Absorption Ranges for Quinoline Derivatives.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C and C=N Ring Stretch | 1650 - 1400 |

| C-H In-plane Bend | 1300 - 1000 |

| C-H Out-of-plane Bend | 900 - 650 |

| C-I Stretch | 600 - 500 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, provided that a suitable single crystal can be grown. This technique yields detailed information on bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms in this compound. nih.govchemmethod.com

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the iodine atom), and π-π stacking interactions between the quinoline rings. bohrium.com For example, the crystal structure of a quinoline derivative with the empirical formula C₁₈H₂₁N₃O₇ was determined to belong to the monoclinic system with the P2₁/c space group, and its stability was attributed to C-H···O hydrogen bonds and Van-Der Waals interactions. chemmethod.com Such information is crucial for understanding the solid-state properties of the compound.

Interactive Data Table: Example Crystallographic Data for a Quinoline Derivative.

| Parameter | Value |

| Compound | (2-((4-((2-(Carboxy(methyl)amino)ethoxy)carbonyl) quinoline-2-yl)oxy) ethyl) (methyl)-carbamic acid |

| Empirical Formula | C₁₈H₂₁N₃O₇ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Computational and Theoretical Studies on 2 Iodomethyl Quinoline Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reaction mechanisms of quinoline (B57606) and its derivatives. While specific DFT studies on the reaction mechanisms of 2-(Iodomethyl)quinoline are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its reactivity.

DFT calculations are instrumental in elucidating reaction pathways, determining transition state geometries, and calculating activation energies. For this compound, a key area of interest would be the nucleophilic substitution at the methylene (B1212753) carbon, involving the displacement of the iodide ion. DFT could be used to model the SN1 and SN2 reaction pathways with various nucleophiles. Such calculations would involve optimizing the geometries of the reactants, transition states, and products, and calculating their respective energies to determine the most favorable reaction mechanism.

Furthermore, DFT is employed to understand the electronic properties that govern reactivity, such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges. nih.gov For instance, the LUMO of this compound would likely be centered on the C-I antibonding orbital, indicating the site for nucleophilic attack.

Studies on related quinoline derivatives have demonstrated the utility of DFT in understanding their chemical behavior. For example, DFT has been used to rationalize the regioselective demethylation of quinoline derivatives and to investigate the hydrodenitrogenation mechanism of quinoline itself. researchgate.netnih.gov These studies showcase the power of DFT to provide detailed mechanistic insights that can be extrapolated to understand the reactions of this compound.

Note: This table is illustrative and based on general principles of nucleophilic substitution involving an iodoalkane. Actual values would require specific DFT calculations.

Molecular Modeling and Dynamics Simulations

MD simulations can provide detailed information about the conformational dynamics of a molecule and its interactions with its environment, such as solvent molecules or a biological receptor. researchgate.net For this compound, MD simulations could be used to study its solvation in different solvents, providing insights into its solubility and the local structure of the solvent around the molecule. This is particularly relevant for understanding its reactivity in solution-phase reactions.

In the context of medicinal chemistry, molecular modeling, including docking and MD simulations, is frequently used to investigate the binding of quinoline derivatives to biological targets. mdpi.com If this compound were to be investigated as a potential therapeutic agent, molecular docking could be used to predict its binding mode to a target protein. Subsequently, MD simulations could be employed to assess the stability of the predicted protein-ligand complex, providing insights into the binding affinity and the key interactions driving the binding. nih.gov

For example, MD simulations have been used to study quinoline derivatives as potential inhibitors of enzymes like acetylcholinesterase and various kinases. researchgate.netmdpi.com These studies often analyze parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond formation to characterize the stability and dynamics of the ligand-protein complex.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are attempts to correlate the chemical structure of a series of compounds with their reactivity using statistical methods. These models are built upon molecular descriptors that quantify various aspects of a molecule's structure and electronic properties.

Although no specific QSRR studies focused solely on the reactivity of this compound have been reported, the principles of QSRR have been applied to broader classes of quinoline derivatives. These studies aim to predict properties such as chromatographic retention times or biological activities based on calculated structural and physicochemical parameters.

For a QSRR study on the reactivity of this compound and related compounds in, for example, a nucleophilic substitution reaction, a set of relevant molecular descriptors would be chosen. These could include:

Electronic Descriptors: Atomic charges on the methylene carbon and the iodine atom, dipole moment, and energies of the frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: Molecular volume, surface area, and specific steric parameters like those developed by Taft or Charton.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Quantum Chemical Descriptors: Hardness, softness, and electrophilicity index derived from DFT calculations.

A statistical model, such as multiple linear regression or partial least squares, would then be developed to correlate these descriptors with experimentally determined reaction rates for a series of related compounds. A successful QSRR model could then be used to predict the reactivity of new, unsynthesized derivatives.

Table 2: Potentially Relevant Descriptors for a QSRR Study of this compound Reactivity

| Descriptor Type | Specific Descriptor Example | Relevance to Reactivity |

|---|---|---|

| Electronic | LUMO Energy | Lower LUMO energy generally correlates with higher reactivity towards nucleophiles. |

| Electronic | Partial Charge on Methylene Carbon | A more positive charge would indicate greater susceptibility to nucleophilic attack. |

| Steric | Sterimol B5 Parameter | Describes the width of the substituent and can correlate with steric hindrance at the reaction center. |

| Quantum Chemical | Electrophilicity Index (ω) | A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge. |

Emerging Trends and Future Perspectives in 2 Iodomethyl Quinoline Research

Sustainable and Green Chemistry Approaches in Synthesis

The development of sustainable synthetic routes to quinoline (B57606) derivatives is a significant area of contemporary research, with implications for the production of 2-(Iodomethyl)quinoline. Green chemistry principles, such as the use of non-toxic reagents, renewable solvents, and energy-efficient reaction conditions, are being actively pursued.

Key Green Chemistry Strategies for Quinoline Synthesis:

Solvent-Free and Microwave-Assisted Reactions: A prominent green approach involves the use of microwave irradiation under solvent-free conditions. This method significantly reduces reaction times from hours to mere minutes and minimizes waste by eliminating organic solvents.

Use of Nanocatalysts: Nanocatalysts are gaining attention due to their high efficiency and recyclability. Their heterogeneous nature simplifies the post-reaction separation process, contributing to a more sustainable protocol.

Solid Acid Catalysis: Solvent-free protocols employing solid acid catalysts represent another important advancement. These catalysts can be easily recovered and reused, aligning with green chemistry goals.

Ionic Liquid-Based Catalysts: Ionic liquids functionalized with acidic groups have demonstrated excellent activity in classic quinoline syntheses, such as the Friedländer synthesis, under solvent-free conditions. These catalysts often exhibit high thermal stability and can be recycled multiple times without a significant drop in performance.

While these methods are established for the general synthesis of the quinoline core, their direct application to the large-scale, green synthesis of this compound specifically is a key area for future development. The focus will be on integrating these sustainable ring-formation strategies with efficient and environmentally friendly methods for the subsequent iodomethylation step.

Table 1: Comparison of Green Synthesis Approaches for Quinoline Ring Formation

| Approach | Key Features | Typical Conditions | Advantages |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid and uniform heating | Solvent-free, microwave irradiation | Reduced reaction times, improved yields, less waste |

| Nanocatalysis | Heterogeneous catalysts | Varies (e.g., metal oxides) | High efficiency, easy separation and recycling |

| Solid Acid Catalysis | Reusable solid catalysts | Solvent-free | Environmental-friendliness, catalyst reusability |

Catalyst Development for Selective Transformations

The iodomethyl group in this compound is a highly reactive site, making the compound a valuable precursor for a wide range of derivatives. A major trend in this area is the development of advanced catalysts to control the selectivity of its transformations. Transition metal-catalyzed cross-coupling reactions are particularly prominent.

Future research is focused on designing sophisticated catalyst systems that can achieve high selectivity and yield under mild conditions. This includes the development of catalysts for:

Carbon-Carbon Bond Formation: Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, are being refined to allow for the efficient coupling of this compound with various organic partners. The development of new phosphine ligands and palladium precatalysts is crucial for improving reaction scope and efficiency.

Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. Future work will involve creating catalyst systems, often based on palladium or nickel, that are effective for coupling this compound with a diverse range of amines, including those that are traditionally challenging substrates.

Dehydrogenative Coupling: Nickel-catalyzed dehydrogenative coupling methods are an emerging area, offering a way to form new bonds by removing hydrogen atoms. Applying these methods to transformations of this compound could provide novel and atom-economical synthetic pathways.

The goal is to move beyond traditional stoichiometric reactions towards more elegant, catalyst-driven transformations that offer superior control over the chemical outcome.

Flow Chemistry Applications

Continuous flow chemistry is emerging as a powerful technology for chemical synthesis, offering significant advantages in safety, scalability, and efficiency over traditional batch processing. While specific applications to this compound are still in early stages, the potential is substantial.

The synthesis of quinoline precursors and their subsequent functionalization can benefit greatly from microreactor technology. Photochemical processes, for example, can see throughput increased by over 100-fold when transitioning from batch to flow systems.

Potential Advantages of Flow Chemistry for this compound:

Enhanced Safety: Flow reactors handle small volumes of reactive intermediates at any given time, minimizing the risks associated with potentially hazardous reactions or unstable compounds.

Precise Reaction Control: The superior heat and mass transfer in microreactors allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purities.

Scalability: Scaling up production in a flow system is achieved by running the reactor for a longer duration or by using multiple reactors in parallel, which is often simpler and more predictable than scaling up batch reactors.

Future research will likely focus on developing integrated flow processes that combine the synthesis of the quinoline ring with the subsequent iodomethylation and further catalytic transformations, creating a seamless and efficient production line for a variety of functionalized quinoline derivatives.

Chemo- and Regioselective Functionalization Strategies

A key challenge and opportunity in the chemistry of this compound lies in achieving chemo- and regioselectivity. The molecule contains multiple reactive sites: the quinoline ring itself (which can undergo electrophilic substitution) and the highly reactive C-I bond of the iodomethyl group.

Emerging strategies are focused on developing methods that can selectively target one site in the presence of the other. This is particularly important when the quinoline ring bears other functional groups.

Areas of Active Research:

Selective C-I Bond Activation: The development of catalysts that selectively activate the carbon-iodine bond allows for nucleophilic substitution or cross-coupling reactions at the methyl group without affecting other parts of the molecule. This is the most common and well-explored transformation.

Protecting Group-Free Synthesis: A major goal is to devise synthetic routes that avoid the use of protecting groups for other functionalities on the quinoline ring. This requires highly selective reagents and catalysts that can differentiate between various reactive sites.

Directed Functionalization: Research into directing groups on the quinoline ring could enable the selective functionalization of specific positions on the ring itself, leaving the iodomethyl group intact for subsequent transformations.

The ultimate aim is to create a synthetic "toolbox" that allows chemists to predictably and selectively modify any part of the this compound scaffold, opening up access to a vast array of complex and novel molecules.

Q & A

Q. What are the established synthetic routes for 2-(Iodomethyl)quinoline, and what parameters are critical for optimizing yield?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution of 2-(chloromethyl)quinoline with sodium iodide in polar aprotic solvents (e.g., DMF or acetone) under reflux. Key parameters include:

- Reaction temperature : Prolonged heating above 60°C may lead to iodine elimination.

- Solvent purity : Moisture can hydrolyze the iodomethyl group, reducing yield.

- Stoichiometry : A 1.2:1 molar ratio of NaI to 2-(chloromethyl)quinoline ensures complete substitution .

Alternative methods include direct alkylation of quinoline using iodomethane in the presence of a Lewis acid catalyst (e.g., AlCl₃), though this requires rigorous anhydrous conditions .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : The iodomethyl group (-CH₂I) appears as a singlet at δ 4.5–5.0 ppm due to deshielding by iodine. Adjacent aromatic protons on the quinoline ring show splitting patterns consistent with substitution at the 2-position .

- Mass Spectrometry (EI-MS) : A molecular ion peak at m/z 269 (M⁺) confirms the molecular weight. Fragmentation peaks at m/z 142 (quinoline backbone) and m/z 127 (loss of CH₂I) are diagnostic .

- IR Spectroscopy : Absence of C-Cl stretches (~700 cm⁻¹) and presence of C-I stretches (~500 cm⁻¹) verify successful substitution .

Q. How is this compound utilized as a precursor in medicinal chemistry?

- Methodological Answer : The iodomethyl group serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl moieties, enhancing bioactivity. For example:

- Antimicrobial agents : Coupling with boronic acids containing heterocycles (e.g., pyridine) can yield compounds with enhanced bacterial membrane penetration .

- Anticancer scaffolds : The iodine atom facilitates radiolabeling for tracking biodistribution in vitro .

Advanced Research Questions

Q. What mechanistic insights explain iodine elimination during palladium-catalyzed reactions of this compound?

- Methodological Answer : Iodine elimination often occurs via β-hydride elimination in Pd-catalyzed couplings. Mitigation strategies include:

- Catalyst choice : Bulky ligands (e.g., XPhos) suppress side reactions by stabilizing the Pd intermediate.

- Low-temperature conditions : Conducting reactions at ≤50°C minimizes decomposition.

- Additives : Silver salts (e.g., Ag₂O) sequester iodide ions, shifting equilibrium toward product formation .

Computational studies (DFT) suggest that electron-withdrawing substituents on quinoline reduce electron density at the iodomethyl group, decreasing elimination propensity .

Q. How can computational methods predict regioselectivity in electrophilic substitutions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-rich sites. For this compound:

- The iodine atom inductively withdraws electrons, directing electrophiles to the 5- and 8-positions of the quinoline ring.

- Frontier Molecular Orbital (FMO) analysis reveals HOMO localization at the 3-position, favoring nucleophilic attacks there .

Q. What strategies enable enantioselective functionalization of this compound for chiral ligand synthesis?

- Methodological Answer :

- Chiral auxiliaries : Attach a temporary chiral group (e.g., Evans oxazolidinone) to the quinoline nitrogen, inducing asymmetry during alkylation .

- Asymmetric catalysis : Use chiral Pd catalysts (e.g., Josiphos ligands) in cross-couplings to form C-C bonds with >90% enantiomeric excess (ee) .

- Crystallization-induced dynamic resolution : Racemic mixtures can be resolved via selective crystallization with chiral counterions (e.g., tartaric acid) .

Q. How do structural modifications of this compound impact its coordination chemistry with transition metals?

- Methodological Answer : The iodomethyl group enhances ligand flexibility in metal complexes:

- Zinc complexes : The iodine atom participates in weak Zn-I interactions, stabilizing tetrahedral geometries (confirmed by X-ray crystallography) .

- Copper complexes : Iodide release under basic conditions generates reactive Cu(I) species for catalytic cycles (e.g., in Ullmann couplings) .

Comparative studies with bromo or chloro analogs show stronger M-I bonds influence redox potentials and catalytic activity .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound under basic conditions?

- Methodological Answer : Discrepancies arise from solvent and counterion effects:

- Aprotic solvents (DMF) : Stability is high even at pH 10 due to limited hydroxide ion availability.

- Protic solvents (MeOH/H₂O) : Rapid hydrolysis occurs at pH >8, forming 2-(hydroxymethyl)quinoline.

Contradictory literature often overlooks solvent choice, leading to misinterpretation of stability limits .

Safety and Handling

Q. What precautions are essential when handling this compound in the laboratory?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.